![molecular formula C10H20N2 B12283349 9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
9-Propyl-3,9-diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンは、分子式C10H20N2の二環式化合物です。ジアザビシクロ[4.2.1]ノナンの誘導体であり、9位にプロピル基が存在することを特徴としています。
準備方法
合成経路と反応条件
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンの合成は、[3+2]環状付加に基づくワンポット法により達成できます。これは、アゾメチンイリドとアルデヒドおよび活性化アルケンとの反応、それに続く還元およびラクタム化を伴います。 反応条件には、通常、L-アラニンメチルエステル塩酸塩、2-アジドベンズアルデヒドまたは2-ニトロベンズアルデヒド、およびN-ベンジルマレイミドを原料として使用することが含まれます .
工業的製造方法
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンの具体的な工業的製造方法はよく文書化されていませんが、一般的なアプローチは、ラボでの合成方法をスケールアップすることになります。これには、収率と純度を高めるための反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。
化学反応の分析
反応の種類
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元できます。
置換: この反応は、ある官能基を別の官能基に置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。条件は、目的の反応に応じて異なりますが、通常は、反応を促進するために、制御された温度と特定の溶媒を使用します。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルコールを生じることがありますが、還元はアルカンまたはアミンを生じることがあります。置換反応は、ハロゲン化物またはアルキル基などのさまざまな官能基を導入できます。
科学研究における用途
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として役立ちます。
生物学: 酵素機構の研究と、生物系のためのプローブとして使用されます。
科学的研究の応用
9-Propyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンの作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、ジアザビシクロ[4.2.1]ノナンのいくつかの誘導体は、デュアルオレキシン受容体拮抗薬、デルタオピオイド作動薬、セロトニン再取り込み阻害薬、ドーパミン輸送体阻害薬、抗菌剤、および抗腫瘍抗生物質として作用することが示されています . 正確なメカニズムは、特定の誘導体とその標的タンパク質または受容体との相互作用によって異なります。
類似化合物の比較
類似化合物
- 1,2-ジアザビシクロ[3.3.1]ノナン
- 1,9-ジアザビシクロ[4.3.0]ノナン
- 3,7-ジアザビシクロ[3.3.1]ノナン
独自性
9-プロピル-3,9-ジアザビシクロ[4.2.1]ノナンは、その特定の置換パターンと9位にプロピル基が存在するためにユニークです。 この構造的特徴は、その化学反応性と生物活性に影響を与える可能性があり、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
- 1,2-Diazabicyclo[3.3.1]nonane
- 1,9-Diazabicyclo[4.3.0]nonane
- 3,7-Diazabicyclo[3.3.1]nonane
Uniqueness
9-Propyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific substitution pattern and the presence of a propyl group at the 9th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
9-propyl-3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-2-7-12-9-3-4-10(12)8-11-6-5-9/h9-11H,2-8H2,1H3 |
InChIキー |
YUDGBPSOMNPOHG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2CCC1CNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


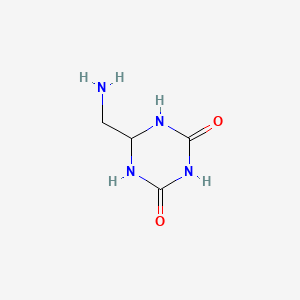
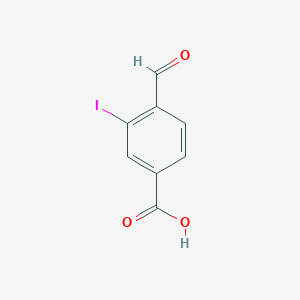
![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
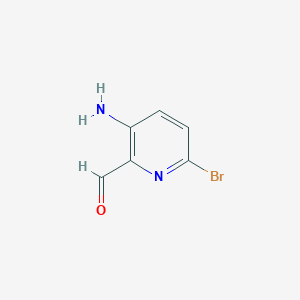
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
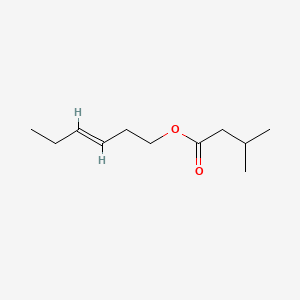
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
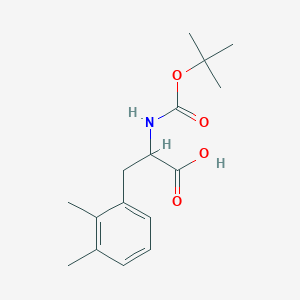

![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
